Triphenylolmethane triglycidyl ether
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Overview
Description
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is a complex organic compound with the molecular formula C28H28O6. It is known for its unique structure, which includes three oxirane (epoxide) groups attached to a central methanetriyl group, each linked to a benzene ring through a methanediyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane typically involves the reaction of tris(4-hydroxyphenyl)methane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the trioxirane rings .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers, amines, or thioethers
Scientific Research Applications
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications in cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-hydroxyphenyl)methane
- Tris(4-aminophenyl)methane
- Tris(4-methoxyphenyl)methane
Uniqueness
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is unique due to its three oxirane rings, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may only have hydroxyl, amino, or methoxy groups .
Properties
CAS No. |
43224-82-4 |
---|---|
Molecular Formula |
C28H28O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2 |
InChI Key |
IGZBSJAMZHNHKE-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Key on ui other cas no. |
66072-38-6 43224-82-4 |
Synonyms |
triphenylolmethane triglycidyl ether |
Origin of Product |
United States |
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